
4-氯-6-(1,3-二甲基-1H-吡唑-5-基)-2-甲基嘧啶
描述
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C10H11ClN4 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化原脱硼反应
该化合物可用于催化原脱硼反应,将联硼酸频哪醇酯转化为烷烃。 此过程对于烯烃的反马氏加氢甲基化至关重要 。它允许使用硼氢化-脱硼策略将烯烃转化为烷烃,这对合成有机化学来说是一个宝贵的补充。
铃木-宫浦偶联反应
有机硼化合物最突出的应用之一,可由该嘧啶衍生物获得,是铃木-宫浦偶联反应 。这种交叉偶联反应是形成碳-碳键的强大工具,广泛用于制药行业中的药物合成。
自由基-极性交叉反应
该化合物也可以参与自由基-极性交叉反应。 这些反应对于以高立体化学控制来创建复杂分子非常重要,可以应用于天然产物和药物的合成 。
同系化
同系化:是该化合物可以利用的另一个应用。 这指的是有机分子碳链的延长,是合成化学中构建复杂分子结构的基本步骤 。
联合交叉偶联
在联合交叉偶联中,该嘧啶衍生物可以作为构建块。 这些偶联对于合成多功能有机化合物至关重要,这些化合物具有从材料科学到药物化学的广泛应用 。
δ-®-柯尼宁合成
该化合物已被用于δ-®-柯尼宁的正式全合成,它是毒性生物碱柯尼宁的前体,存在于毒芹中 。这种合成对于研究这些生物碱的生物活性以及潜在的治疗用途非常重要。
吲哚利啶合成
它也用于吲哚利啶的合成,例如吲哚利啶 209B 。吲哚利啶是一类具有各种生物活性的生物碱,包括潜在的抗病毒特性。
官能团转化
最后,该化合物可以参与各种官能团转化。 这包括氧化、胺化、卤化以及 C-C 键形成,例如烯基化、炔基化和芳基化 。这些转化对于不同科学应用中对有机分子的修饰至关重要。
属性
IUPAC Name |
4-chloro-6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-6-4-9(15(3)14-6)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDURLWZEOHXYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


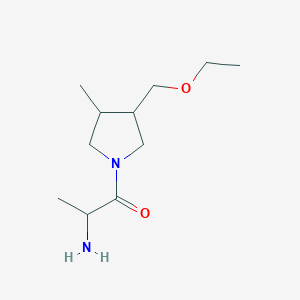



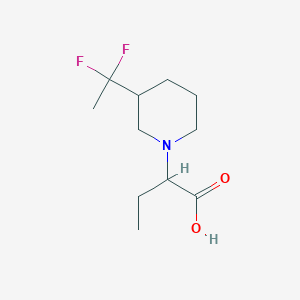


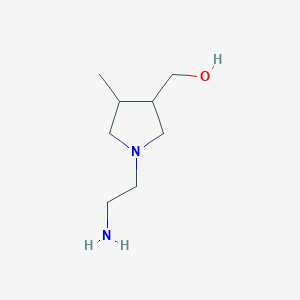
![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
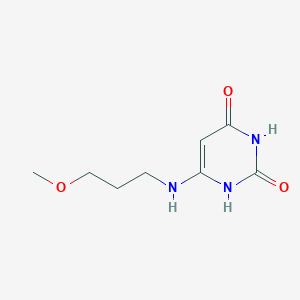
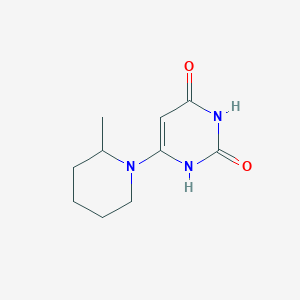
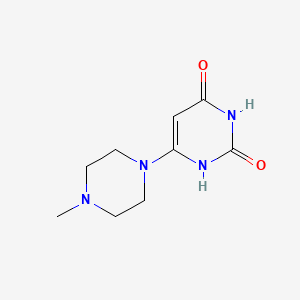
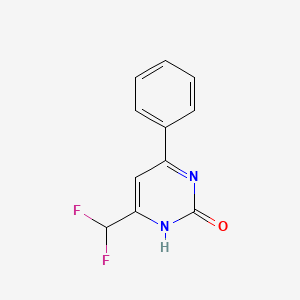
![2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1481055.png)
